molecular formula C8H7BrN2O2 B1167976 (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide CAS No. 101080-38-0

(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide

Cat. No. B1167976
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, commonly known as Napabucasin, is a small molecule inhibitor that has shown potential in the treatment of cancer. It is a member of the imidazole family, and its chemical structure is C10H8BrN3O2. Napabucasin has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors.

Mechanism Of Action

The mechanism of action of Napabucasin involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is involved in the regulation of cell growth and survival. It is overexpressed in many types of cancer, and its activation is associated with tumor growth and metastasis. Napabucasin inhibits the activity of STAT3, which leads to the inhibition of cancer stem cells and the suppression of tumor growth.

Biochemical And Physiological Effects

Napabucasin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has also been found to enhance the effectiveness of chemotherapy and radiation therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Napabucasin has also been found to inhibit the expression of several genes involved in the regulation of cell growth and survival.

Advantages And Limitations For Lab Experiments

One of the advantages of Napabucasin is its potential use in cancer therapy. It has been found to have activity against a variety of cancer types, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, there are also some limitations to using Napabucasin in lab experiments. One limitation is its low overall yield, which can make it difficult to produce large quantities of the compound. Another limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research and development of Napabucasin. One area of research is the optimization of the synthesis method to increase the overall yield of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to Napabucasin. Additionally, there is a need for further studies to investigate the safety and efficacy of Napabucasin in clinical trials. Finally, there is a need for the development of new formulations and delivery methods for Napabucasin to improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of Napabucasin involves a series of chemical reactions. The starting material is 2-bromoaniline, which is reacted with ethyl oxalyl chloride to form a diester. The diester is then treated with hydroxylamine hydrochloride to form the hydroxylamine ester. Finally, the hydroxylamine ester is reacted with 2-bromoacetophenone to form Napabucasin. The overall yield of the synthesis is around 20%.

Scientific Research Applications

Napabucasin has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of cancer stem cells, which are responsible for the growth and spread of tumors. Napabucasin has been shown to have activity against a variety of cancer types, including colorectal, pancreatic, and lung cancer. It has also been found to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

(2E)-N-(2-bromophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUQMJREXXFSBT-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide

CAS RN

1191245-18-7
Record name N-(2-bromophenyl)-2-(N-hydroxyimino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.